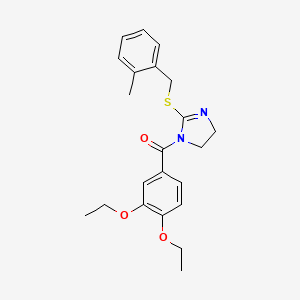

(3,4-diethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (3,4-diethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted at the 1-position with a methanone-linked 3,4-diethoxyphenyl group and at the 2-position with a (2-methylbenzyl)thio moiety. The thioether linkage at the 2-position may contribute to redox activity or metal coordination, a feature observed in bioactive imidazole derivatives .

For example, nucleophilic substitution of a halogenated dihydroimidazole precursor with 2-methylbenzyl thiol could introduce the thioether group, followed by coupling with 3,4-diethoxyphenyl ketone via Friedel-Crafts acylation or similar reactions .

Properties

IUPAC Name |

(3,4-diethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-4-26-19-11-10-17(14-20(19)27-5-2)21(25)24-13-12-23-22(24)28-15-18-9-7-6-8-16(18)3/h6-11,14H,4-5,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBJZUNYEMBCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which include an imidazole ring and a thioether group. These components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, research has shown that certain imidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound may share similar mechanisms due to its structural similarities with known anticancer agents.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The presence of the thioether moiety in this compound suggests potential activity against various bacterial strains. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives and their effects on various cancer cell lines. The findings suggested that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

- Antimicrobial Efficacy : In another study, the antimicrobial activity of thioether-containing compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL .

Data Tables

Comparison with Similar Compounds

Structural Analogues in Imidazole/Triazole Chemistry

The table below compares the target compound with structurally related imidazole and triazole derivatives:

Key Differences and Trends

This may influence binding to biological targets like kinases or proteases .

Substituent Effects :

- The 3,4-diethoxyphenyl group confers higher lipophilicity (logP ~4.5 estimated) compared to analogs with methoxy (e.g., ) or sulfonyl groups (e.g., ), which could enhance blood-brain barrier penetration .

- The 2-((2-methylbenzyl)thio) substituent differs from sulfur-containing analogs in (e.g., thiophenyl), offering steric bulk that may hinder enzymatic degradation.

Synthetic Complexity :

- The target’s synthesis likely requires multi-step functionalization, contrasting with one-pot multi-component reactions used for 4,5-diphenylimidazoles (). The thioether linkage may necessitate controlled conditions to avoid oxidation .

Techniques like spectrofluorometry () could quantify aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.